molecular formula C10H13Cl2N3O2 B13493602 Methyl 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylate dihydrochloride

Methyl 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylate dihydrochloride

Cat. No.: B13493602
M. Wt: 278.13 g/mol
InChI Key: PDECIGJKKTUXGI-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylate dihydrochloride is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. This class of compounds is known for its diverse biological activities and is often used in pharmaceutical research and development. The imidazo[1,2-a]pyridine scaffold is found in many drugs, making it a privileged structure in medicinal chemistry .

Biological Activity

Methyl 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylate dihydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the imidazo[1,2-a]pyridine family, characterized by a fused bicyclic structure containing nitrogen atoms. Its molecular formula is C9H10N4O2C_9H_{10}N_4O_2 with a molecular weight of approximately 194.21 g/mol. The dihydrochloride form enhances its solubility in aqueous environments, facilitating biological assays and potential therapeutic applications.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Anticancer Activity : Compounds with similar structures have shown significant anticancer properties by inhibiting various kinases involved in tumor growth and proliferation.
  • Antimicrobial Properties : The compound has demonstrated activity against both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, providing potential benefits in treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects include:

  • Kinase Inhibition : Similar compounds have been reported to inhibit receptor tyrosine kinases like c-Met, which is implicated in cancer progression. This inhibition leads to decreased cell proliferation and migration.
  • Interaction with Cellular Pathways : The compound may affect signaling pathways such as MAPK and PI3K/Akt, crucial for cell survival and proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. Key findings include:

  • Substituent Effects : Variations in the substituents on the imidazo ring influence potency and selectivity against specific targets. For instance, substitutions at the 5-position have been linked to enhanced anticancer activity.
  • Aminomethyl Group Role : The presence of the aminomethyl group is critical for enhancing solubility and bioavailability, thereby improving pharmacological profiles.

Research Findings and Case Studies

Recent studies have highlighted the potential of this compound:

  • Anticancer Studies : A study demonstrated that derivatives of imidazo[1,2-a]pyridine significantly inhibited c-Met kinase activity with IC50 values in the nanomolar range, suggesting strong potential as anticancer agents .
  • Antimicrobial Activity : Another investigation revealed that related compounds exhibited broad-spectrum antimicrobial activity against various pathogens, indicating their utility in treating infections .
  • Anti-inflammatory Effects : Research indicated that certain derivatives effectively reduced inflammation markers in vitro, suggesting a mechanism through COX inhibition .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound Ac-Met Inhibition12.8
Compound BAntimicrobialVaries
Compound CAnti-inflammatory0.04

Properties

Molecular Formula

C10H13Cl2N3O2

Molecular Weight

278.13 g/mol

IUPAC Name

methyl 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylate;dihydrochloride

InChI

InChI=1S/C10H11N3O2.2ClH/c1-15-10(14)8-3-2-4-9-12-7(5-11)6-13(8)9;;/h2-4,6H,5,11H2,1H3;2*1H

InChI Key

PDECIGJKKTUXGI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=NC(=CN21)CN.Cl.Cl

Origin of Product

United States

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